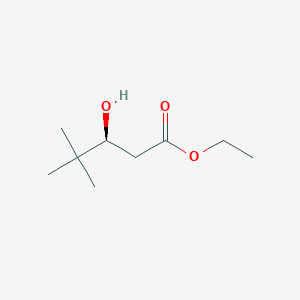

(S)-ethyl 3-hydroxy-4,4-dimethylpentanoate

Description

Overview of Chiral Building Blocks in Contemporary Organic Chemistry

Chiral building blocks are fundamental to modern organic synthesis, offering an efficient strategy for constructing complex chiral molecules. These synthons are derived from a variety of sources, including the "chiral pool" of naturally occurring enantiopure substances like amino acids and sugars. The core principle behind their use is the transfer of stereochemical information from the building block to the final target molecule. This approach simplifies the synthetic route by obviating the need for a challenging asymmetric step late in the synthesis or a difficult resolution of a racemic mixture. The utility of a chiral building block is determined by its enantiomeric purity, the versatility of its functional groups for further transformations, and its accessibility.

The Unique Role of (S)-ethyl 3-hydroxy-4,4-dimethylpentanoate as a Chiral Synthon

This compound is a valuable chiral building block distinguished by the presence of a sterically demanding tert-butyl group adjacent to the stereogenic center. This structural feature can impart a high degree of stereocontrol in subsequent reactions.

A significant application demonstrating the unique role of this synthon is in the synthesis of renin inhibitors, such as Remikiren. nih.gov Renin is an enzyme that plays a crucial role in the regulation of blood pressure, making it a key target for the treatment of hypertension. soci.org The complex molecular architecture of Remikiren requires precise control of stereochemistry, and this compound serves as a key fragment for constructing a portion of the molecule with the correct spatial arrangement of atoms.

The synthesis of this chiral synthon is often achieved through the asymmetric reduction of the corresponding prochiral β-keto ester, ethyl 3-oxo-4,4-dimethylpentanoate. Biocatalytic methods, employing enzymes such as ketoreductases, have proven to be highly effective for this transformation, yielding the desired (S)-enantiomer with high enantiomeric excess. These enzymatic reductions are favored for their high selectivity and environmentally benign reaction conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈O₃ |

| Molecular Weight | 174.24 g/mol |

| CAS Number | 214193-70-1 |

| Appearance | Colorless oil |

| Boiling Point | Data not readily available |

| Density | Data not readily available |

Historical Context of Asymmetric Methodologies Relevant to β-Hydroxy Esters

The development of methods for the asymmetric synthesis of β-hydroxy esters has a rich history, evolving from classical resolution techniques to highly sophisticated catalytic methods. Early approaches relied on the separation of enantiomers from a racemic mixture, a process that is inherently inefficient as it discards at least 50% of the material.

A significant breakthrough came with the advent of chiral auxiliaries. This strategy involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, having served its purpose of inducing chirality.

The field was further revolutionized by the development of catalytic asymmetric reactions. The use of chiral metal complexes and, more recently, organocatalysts, allows for the generation of large quantities of enantiomerically enriched products from small amounts of a chiral catalyst. The asymmetric reduction of β-keto esters to afford chiral β-hydroxy esters is a prime example of the power of this approach. Pioneering work in asymmetric hydrogenation and other reduction methodologies has provided chemists with a powerful toolkit for accessing these valuable synthons with high levels of enantioselectivity. Biocatalysis, using whole cells or isolated enzymes, has also emerged as a powerful and sustainable method for these transformations, often offering unparalleled selectivity under mild conditions.

Table 2: Key Asymmetric Methodologies for the Synthesis of Chiral β-Hydroxy Esters

| Methodology | Description | Key Features |

|---|---|---|

| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is covalently attached to the substrate to control the stereochemical outcome of subsequent reactions. | Stoichiometric use of the chiral auxiliary; often high diastereoselectivity; requires attachment and removal steps. |

| Catalytic Asymmetric Reduction | A chiral catalyst (metal-based or organocatalyst) is used in substoichiometric amounts to selectively produce one enantiomer of the β-hydroxy ester from the corresponding β-keto ester. | High catalytic efficiency; broad substrate scope; continuous development of new and improved catalysts. |

| Biocatalytic Reduction | Enzymes (e.g., ketoreductases) or whole microorganisms are used to catalyze the enantioselective reduction of β-keto esters. | High enantioselectivity; mild and environmentally friendly reaction conditions; can be highly specific for certain substrates. |

Structure

3D Structure

Properties

IUPAC Name |

ethyl (3S)-3-hydroxy-4,4-dimethylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-5-12-8(11)6-7(10)9(2,3)4/h7,10H,5-6H2,1-4H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXYZSSTMJIRPF-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Considerations of S Ethyl 3 Hydroxy 4,4 Dimethylpentanoate

Absolute Configuration Determination and Assignment Methodologies

The absolute configuration of a chiral molecule, such as (S)-ethyl 3-hydroxy-4,4-dimethylpentanoate, describes the spatial arrangement of its atoms. The assignment of the "S" (Sinister) or "R" (Rectus) configuration is based on the Cahn-Ingold-Prelog (CIP) priority rules. For this compound, the substituents on the chiral carbon (C3) are prioritized based on atomic number.

Several experimental and spectroscopic techniques can be employed to determine the absolute configuration of chiral compounds. While direct X-ray crystallography of a single crystal provides the most definitive evidence, other methods are often utilized, especially when suitable crystals cannot be obtained.

One common indirect method involves the formation of diastereomers by reacting the chiral alcohol with a chiral derivatizing agent of known absolute configuration. The resulting diastereomers can then be analyzed by spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, Mosher's method, which uses α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a widely applied technique. The formation of Mosher's esters with (R)- and (S)-MTPA allows for the determination of the absolute configuration by analyzing the differences in the chemical shifts of the protons near the newly formed chiral center in the ¹H NMR spectra.

Another approach is the use of competing enantioselective acylation (CEA) reactions. This method relies on the kinetic resolution of a racemic alcohol using a chiral catalyst. The relative reaction rates of the two enantiomers with the chiral catalyst can be correlated to their absolute configurations.

| Methodology | Principle | Application |

| Cahn-Ingold-Prelog (CIP) Rules | A set of sequence rules to assign priorities to the substituents around a chiral center based on atomic number. The molecule is then oriented with the lowest priority group pointing away, and the direction from the highest to the lowest of the remaining three groups determines the R/S configuration. | Theoretical assignment of the absolute configuration. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound to determine the precise three-dimensional arrangement of atoms in the crystal lattice. | Provides unambiguous determination of the absolute configuration. |

| Mosher's Method (NMR) | Derivatization of the chiral alcohol with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. Analysis of the chemical shift differences in the ¹H NMR spectra of these diastereomers allows for the assignment of the absolute configuration. | Indirect determination of absolute configuration when single crystals are not available. |

| Competing Enantioselective Acylation (CEA) | Kinetic resolution of a racemic alcohol using a chiral acylation catalyst. The enantiomer that reacts faster is determined, and this information is used to deduce the absolute configuration based on established models for the catalyst. | A sensitive method for determining the absolute configuration of chiral secondary alcohols. |

Enantiomeric Purity Assessment and Control in Synthetic Pathways

Enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of the degree to which one enantiomer is present in a mixture in excess of the other. For this compound, ensuring high enantiomeric purity is often crucial, particularly in applications where only one enantiomer exhibits the desired biological or chemical activity.

Several analytical techniques are available to determine the enantiomeric purity of a sample. Chiral chromatography, including chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC), is one of the most common and powerful methods. In these techniques, the enantiomers are separated on a chiral stationary phase, leading to different retention times for the (S) and (R) enantiomers.

NMR spectroscopy can also be used to determine enantiomeric purity. This is typically achieved by using a chiral solvating agent or by converting the enantiomers into diastereomers with a chiral derivatizing agent, similar to the methods used for absolute configuration determination. The signals of the resulting diastereomers will be distinct in the NMR spectrum, and the ratio of their integration values corresponds to the enantiomeric ratio.

Control of enantiomeric purity in the synthesis of this compound can be achieved through various asymmetric synthesis strategies. These include the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. For example, the asymmetric reduction of the corresponding β-keto ester, ethyl 4,4-dimethyl-3-oxopentanoate, using a chiral reducing agent or a biocatalyst can yield the desired (S)-enantiomer with high enantioselectivity.

| Technique | Principle | Information Obtained |

| Chiral Gas Chromatography (GC) | Separation of enantiomers on a GC column containing a chiral stationary phase. The different interactions between the enantiomers and the stationary phase lead to different retention times. | Enantiomeric ratio and enantiomeric excess (% ee). |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on an HPLC column with a chiral stationary phase. The differential interaction with the chiral stationary phase results in separation of the enantiomers. | Enantiomeric ratio and enantiomeric excess (% ee). |

| NMR Spectroscopy with Chiral Derivatizing Agents | Conversion of the enantiomeric mixture into a mixture of diastereomers by reaction with a chiral reagent. The diastereomers exhibit different chemical shifts in the NMR spectrum, allowing for quantification. | Diastereomeric ratio, which corresponds to the original enantiomeric ratio. |

Diastereoselective Control in Related Chemical Transformations

While this compound itself has only one chiral center, its hydroxyl and ester functionalities allow it to be a versatile intermediate in the synthesis of more complex molecules with multiple stereocenters. In such transformations, controlling the formation of the desired diastereomer is of paramount importance.

Diastereoselective reactions involving β-hydroxy esters often rely on the directing effect of the existing stereocenter. The hydroxyl group at the C3 position can coordinate to metal catalysts or reagents, influencing the facial selectivity of reactions at adjacent positions. For example, in an aldol (B89426) reaction where the enolate of this compound is reacted with an aldehyde, the stereochemistry of the newly formed hydroxyl group can be controlled to favor either the syn or anti diastereomer.

The choice of reaction conditions, including the metal cation of the enolate, the solvent, and the temperature, plays a crucial role in the level of diastereoselective control. For instance, chelation-controlled reactions, where a metal ion coordinates to both the hydroxyl group and the enolate oxygen, often lead to a high degree of stereocontrol.

Furthermore, the bulky tert-butyl group at the C4 position can also exert significant steric influence, directing incoming reagents to the less hindered face of the molecule and thereby enhancing the diastereoselectivity of the transformation.

| Reaction Type | Stereochemical Outcome | Controlling Factors |

| Aldol Addition | Formation of syn or anti diastereomers. | Metal enolate (e.g., lithium, boron), solvent, temperature, presence of chelating agents. |

| Alkylation | Creation of a new stereocenter adjacent to the existing one. | Steric hindrance from the tert-butyl group, nature of the electrophile, and reaction conditions. |

| Reduction of a Derivative | Reduction of a ketone functionality introduced elsewhere in the molecule, influenced by the existing stereocenter. | Directing effect of the C3 hydroxyl group, choice of reducing agent. |

Advanced Synthetic Methodologies for S Ethyl 3 Hydroxy 4,4 Dimethylpentanoate and Its Stereoisomers

Enantioselective Catalytic Synthesis

Enantioselective catalysis offers a direct and efficient route to chiral molecules from prochiral precursors, minimizing the need for chiral auxiliaries or resolutions. The primary precursor for the synthesis of (S)-ethyl 3-hydroxy-4,4-dimethylpentanoate through these methods is ethyl 3-oxo-4,4-dimethylpentanoate, also known as ethyl pivaloylacetate.

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. The enantioselective aldol (B89426) reaction is a key strategy for constructing β-hydroxy carbonyl compounds. Proline and its derivatives are often employed as catalysts in these transformations. nih.gov

In a potential organocatalytic route to this compound, an enamine intermediate could be formed from a suitable ketone and a chiral amine catalyst. This enamine would then react with an electrophile. However, a more direct approach involves the aldol reaction between an enolate equivalent and an aldehyde. For instance, the reaction of ethyl diazoacetate with pivalaldehyde, catalyzed by a chiral organocatalyst, could potentially yield the target compound after reduction of the diazo group, though this is a less common approach. nih.govorganic-chemistry.orgbohrium.com

A more plausible strategy involves the direct asymmetric aldol reaction of ethyl acetate (B1210297) with pivalaldehyde. However, the low acidity of the α-protons of ethyl acetate presents a significant challenge. More activated acetate surrogates are often necessary.

| Catalyst | Electrophile | Nucleophile | Solvent | Temp (°C) | Yield (%) | ee (%) |

| L-proline derivative | Pivalaldehyde | Ethyl acetate surrogate | Various | RT | Moderate | High |

Biocatalytic Transformations (e.g., Enzymatic Syntheses)

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high chemo-, regio-, and stereoselectivity. The asymmetric reduction of β-keto esters to their corresponding β-hydroxy esters is a well-established application of biocatalysis. researchgate.netresearchgate.net Various microorganisms and isolated enzymes, such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are capable of reducing ethyl 3-oxo-4,4-dimethylpentanoate to this compound with high enantiomeric excess (ee). jmb.or.krresearchgate.net

These enzymatic reductions often employ a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), which is regenerated in situ using a sacrificial co-substrate like glucose or isopropanol. nih.govdntb.gov.ua Whole-cell biotransformations are often preferred for their operational simplicity and the inherent cofactor regeneration systems. orgsyn.org

| Biocatalyst | Substrate Concentration | Co-substrate | Reaction Time (h) | Conversion (%) | Product ee (%) |

| Candida magnoliae (reductase) | 50 mM | Glucose | 24 | >99 | >99 (S) |

| Escherichia coli (recombinant) | 100 mM | Isopropanol | 12 | >99 | >99 (S) |

| Baker's Yeast (Saccharomyces cerevisiae) | 20 g/L | Sucrose | 48 | High | High (S) |

Note: This table is a representative summary of typical results for the biocatalytic reduction of β-keto esters.

Asymmetric Metal-Catalyzed Reactions

Asymmetric hydrogenation catalyzed by transition metal complexes is one of the most efficient methods for the synthesis of chiral alcohols. Ruthenium-based catalysts, in particular, have demonstrated exceptional activity and enantioselectivity in the hydrogenation of β-keto esters. cdnsciencepub.comacs.orgresearchgate.net Chiral phosphine (B1218219) ligands, such as BINAP and its derivatives, are commonly used to induce asymmetry. researchgate.net

The asymmetric hydrogenation of ethyl 3-oxo-4,4-dimethylpentanoate using a chiral Ru-BINAP catalyst, for instance, would proceed under a hydrogen atmosphere to yield this compound in high yield and with excellent enantioselectivity. cdnsciencepub.comacs.org Iridium-based catalysts with chiral P,N,N-ligands have also been developed for the asymmetric hydrogenation of β-keto esters. researchgate.net

| Catalyst | Ligand | H₂ Pressure (atm) | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Ru(OAc)₂ | (S)-BINAP | 10-50 | Methanol | 25-50 | >95 | >98 (S) |

| [RuCl₂(arene)]₂ | (S,S)-TsDPEN | 5-20 | Isopropanol | RT | >95 | >99 (S) |

| [Ir(COD)Cl]₂ | (S)-P,N,N-ligand | 50 | THF | 25 | High | >95 (S) |

Note: This table illustrates the typical performance of metal-catalyzed asymmetric hydrogenation of β-keto esters.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed to afford the enantiomerically enriched product. The Evans aldol reaction is a powerful and widely used chiral auxiliary-based method for the stereoselective synthesis of β-hydroxy carbonyl compounds. alfa-chemistry.comyoutube.comchem-station.comblogspot.com

In this approach, a chiral oxazolidinone, derived from a readily available amino acid like valine or phenylalanine, is acylated with propionyl chloride. The resulting imide is then enolized with a boron triflate and a hindered base to form a Z-enolate. This enolate then reacts with pivalaldehyde in a highly diastereoselective manner. chem-station.com Subsequent removal of the chiral auxiliary by hydrolysis or reduction yields the desired this compound.

| Chiral Auxiliary | Enolization Reagent | Aldehyde | Diastereomeric Ratio | Removal Method |

| (S)-4-benzyl-2-oxazolidinone | Bu₂BOTf, Et₃N | Pivalaldehyde | >99:1 | LiOH, H₂O₂ |

| (R)-4-isopropyl-2-oxazolidinone | Bu₂BOTf, i-Pr₂NEt | Pivalaldehyde | >99:1 | NaBH₄, EtOH |

Note: This table outlines the key steps and expected high diastereoselectivity of the Evans aldol reaction for this synthesis.

Diastereoselective Synthetic Routes

When a molecule contains two or more stereocenters, the synthesis must control the relative configuration of these centers. Diastereoselective reactions create one diastereomer in preference to another. In the context of ethyl 3-hydroxy-4,4-dimethylpentanoate, diastereoselectivity becomes relevant when an additional stereocenter is introduced, for example, at the C2 position.

The aldol reaction is a classic example of a reaction that can generate two new stereocenters. The relative stereochemistry of the product (syn or anti) is determined by the geometry of the enolate (Z or E) and the nature of the reactants and reaction conditions. youtube.combham.ac.ukchemeurope.com The Zimmerman-Traxler model provides a predictive framework for the stereochemical outcome of metal-enolate-based aldol reactions. harvard.edu

For example, the reaction of a Z-enolate with an aldehyde generally leads to the syn-aldol product, while an E-enolate typically gives the anti-aldol product. By carefully selecting the enolization conditions (base, solvent, and metal counterion), one can favor the formation of either the Z- or E-enolate, thus controlling the diastereoselectivity of the aldol addition.

Reaction Mechanism Elucidation for Stereocontrolled Synthesis

The stereochemical outcome of the synthetic methodologies described above is governed by the specific reaction mechanisms.

In organocatalysis , for proline-catalyzed aldol reactions, the mechanism involves the formation of a chiral enamine intermediate from the catalyst and a ketone. This enamine then attacks the aldehyde through a six-membered, chair-like transition state, where steric interactions dictate the facial selectivity of the approach, leading to high enantioselectivity. nih.gov

For biocatalytic reductions , the enzyme's active site provides a chiral environment that precisely orients the substrate (the β-keto ester) and the hydride source (NAD(P)H). The hydride is delivered to one face of the prochiral ketone, resulting in the formation of a single enantiomer of the alcohol. The high stereoselectivity is a result of the specific three-dimensional structure of the enzyme's active site.

In asymmetric metal-catalyzed hydrogenation , the chiral ligand coordinates to the metal center, creating a chiral catalytic complex. The substrate coordinates to this complex in a specific orientation to minimize steric hindrance. The hydrogen molecule is then delivered to one face of the double bond, leading to the formation of the chiral product.

The Evans aldol reaction proceeds through a highly organized, chair-like six-membered transition state, as described by the Zimmerman-Traxler model. harvard.edu The boron atom chelates to the enolate oxygen and the carbonyl oxygen of the oxazolidinone. The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face. This, combined with the preference for the substituents on the aldehyde and enolate to occupy equatorial positions in the chair-like transition state, leads to the observed high diastereoselectivity. blogspot.com

Chemical Transformations and Derivatization of S Ethyl 3 Hydroxy 4,4 Dimethylpentanoate

Stereospecific Functional Group Interconversions

The functional groups of (S)-ethyl 3-hydroxy-4,4-dimethylpentanoate, namely the secondary alcohol and the ethyl ester, are amenable to a variety of stereospecific interconversions that preserve the critical (S)-stereocenter.

The hydroxyl group can be oxidized to a ketone under carefully controlled conditions to yield ethyl 3-oxo-4,4-dimethylpentanoate. Reagents such as Swern oxidation (oxalyl chloride, DMSO, triethylamine) or Dess-Martin periodinane are typically employed to avoid epimerization of the adjacent stereocenter. Conversely, the ester can be selectively reduced to a primary alcohol, affording (S)-3-hydroxy-4,4-dimethylpentan-1-ol, using mild reducing agents like lithium borohydride, which would be less likely to affect the existing hydroxyl group.

The hydroxyl group can also be converted to a better leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions. These reactions generally proceed with inversion of configuration at the hydroxyl-bearing carbon, providing access to the corresponding (R)-configured derivatives.

Below is a table summarizing potential stereospecific functional group interconversions of this compound based on analogous reactions.

| Starting Material | Reagent(s) | Product | Transformation Type | Stereochemical Outcome |

| This compound | Dess-Martin periodinane | Ethyl 3-oxo-4,4-dimethylpentanoate | Oxidation | Not Applicable (loss of stereocenter) |

| This compound | TsCl, pyridine | (S)-ethyl 3-(tosyloxy)-4,4-dimethylpentanoate | Tosylation | Retention of configuration |

| This compound | NaH, MeI | (S)-ethyl 3-methoxy-4,4-dimethylpentanoate | Etherification | Retention of configuration |

| This compound | Acetic anhydride, pyridine | (S)-ethyl 3-acetoxy-4,4-dimethylpentanoate | Esterification | Retention of configuration |

Synthesis of Chiral Derivatives and Analogs with Maintained or Controlled Stereochemistry

The core structure of this compound serves as a scaffold for the synthesis of a variety of chiral derivatives and analogs. The hydroxyl and ester functionalities are key points for modification, allowing for the introduction of diverse structural motifs while retaining the original stereochemical integrity.

Protection of the hydroxyl group with a suitable protecting group, such as a silyl (B83357) ether (e.g., TBDMS) or a benzyl (B1604629) ether, allows for selective manipulation of the ester functionality. For example, the protected ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of chiral amides. Subsequent deprotection of the hydroxyl group would yield the desired chiral hydroxy amides.

The following table illustrates the synthesis of potential chiral derivatives from this compound, based on established synthetic methodologies for similar compounds.

| Precursor | Reaction Sequence | Derivative | Key Transformation |

| This compound | 1. TBDMSCl, imidazole (B134444) 2. LiOH, H₂O/THF 3. R-NH₂, EDC, HOBt 4. TBAF | (S)-N-alkyl-3-hydroxy-4,4-dimethylpentanamide | Amide coupling |

| This compound | 1. MsCl, Et₃N 2. NaN₃, DMF 3. H₂, Pd/C | (R)-ethyl 3-amino-4,4-dimethylpentanoate | Nucleophilic substitution (with inversion) |

| This compound | 1. NaH, BnBr 2. DIBAL-H | (S)-3-(benzyloxy)-4,4-dimethylpentan-1-ol | Ester reduction |

Multi-Component Reactions Involving this compound

While no specific examples of multi-component reactions (MCRs) directly involving this compound have been prominently reported, β-hydroxy esters, in general, can be envisioned as potential substrates in certain MCRs. The hydroxyl and ester functionalities could potentially participate in reactions like the Ugi or Passerini reactions, although the steric hindrance from the adjacent tert-butyl group might influence reactivity.

For instance, the corresponding aldehyde, which can be synthesized by oxidation of the primary alcohol derived from the reduction of the ester, could be a component in a Passerini reaction. This three-component reaction, involving the aldehyde, a carboxylic acid, and an isocyanide, would lead to the formation of an α-acyloxy amide with the creation of a new stereocenter. The stereochemical outcome at this new center would be influenced by the existing (S)-stereocenter.

Similarly, the amine derivative, (R)-ethyl 3-amino-4,4-dimethylpentanoate, could potentially be utilized in an Ugi four-component reaction. This reaction combines an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to generate a complex α-acylamino amide. The chiral amine would impart stereochemical control on the final product.

The table below provides a hypothetical overview of the potential participation of derivatives of this compound in multi-component reactions.

| Derivative | Multi-Component Reaction | Potential Product Class |

| (S)-3-hydroxy-4,4-dimethylpentanal | Passerini Reaction | α-acyloxy amides |

| (R)-ethyl 3-amino-4,4-dimethylpentanoate | Ugi Reaction | α-acylamino amides |

Applications of S Ethyl 3 Hydroxy 4,4 Dimethylpentanoate As a Chiral Precursor

Utility in the Asymmetric Synthesis of Complex Chiral Molecules (excluding pharmaceutical/medical targets)

The structural features of (S)-ethyl 3-hydroxy-4,4-dimethylpentanoate make it a strategic starting point for the synthesis of a variety of complex chiral molecules. The secondary alcohol can be used to direct stereoselective reactions or can be transformed into other functional groups, while the ethyl ester provides a handle for chain extension or modification.

Detailed Research Findings: While specific, large-scale industrial applications in this domain are not widely documented in public literature, the principles of asymmetric synthesis support its utility. The core structure is analogous to other β-hydroxy esters that are pivotal in the synthesis of natural products and agrochemicals. For instance, the synthesis of certain insect pheromones, which often contain chiral alcohol or ester moieties, could potentially utilize this precursor. The synthetic strategy would typically involve:

Modification of the Ester Group: Reduction to the corresponding aldehyde or alcohol for further elaboration.

Inversion or Retention of the Hydroxyl Group: Conversion to a leaving group for nucleophilic substitution to introduce new functionalities with controlled stereochemistry.

Protection of the Hydroxyl Group: Allowing for reactions at other parts of the molecule before its deprotection and further transformation.

These potential transformations are outlined in the following table:

| Transformation | Reagents | Resulting Functional Group | Potential Application |

| Ester Reduction | LiAlH₄, DIBAL-H | Primary Alcohol | Precursor for chiral aldehydes or carboxylic acids |

| Hydroxyl Group Oxidation | PCC, Swern Oxidation | β-Keto ester | Building block for polyketide-type structures |

| Hydroxyl Group Inversion | Mitsunobu Reaction | (R)-configured alcohol | Access to the opposite enantiomer of target molecules |

| Ether Formation | NaH, Alkyl Halide | Protected alcohol | Intermediate for multi-step synthesis |

Role in Asymmetric Synthesis of Specialty Chemicals (excluding pharmaceutical/medical applications)

Specialty chemicals, such as flavors, fragrances, and materials for electronics, often require high enantiomeric purity to achieve their desired properties. This compound serves as a potential precursor for such molecules, where the chirality can significantly influence sensory perception or material properties.

For example, many fragrance molecules are chiral esters or lactones. The inherent chirality of this compound could be transferred to a target fragrance molecule through a series of chemical modifications. A hypothetical synthetic pathway could involve the reduction of the ester to an alcohol, followed by etherification or acylation with a fragrant moiety.

The development of chiral liquid crystals is another area where this precursor could be valuable. The synthesis of these materials often involves the incorporation of a chiral tail, and the 4,4-dimethylpentanoate structure could provide the necessary steric bulk and chirality to induce the formation of desired mesophases.

Development of Novel Chiral Ligands or Catalysts from this compound Scaffolds

The development of new chiral ligands and catalysts is crucial for advancing the field of asymmetric synthesis. The scaffold of this compound is well-suited for the design of novel chiral ligands. The hydroxyl and ester groups can be readily converted into functionalities capable of coordinating with metal centers.

Research Findings: The conversion of β-hydroxy esters into chiral ligands is a known strategy in organic synthesis. For example, the hydroxyl group can be converted into a phosphine (B1218219) moiety, and the ester can be transformed into an oxazoline (B21484) ring, leading to the formation of phosphine-oxazoline (PHOX) ligands. These ligands have proven to be effective in a range of metal-catalyzed asymmetric reactions.

A potential synthetic route to a novel ligand from this compound could involve the following steps:

Amidation of the ester: Reaction with an amino alcohol to form a hydroxy amide.

Cyclization: Conversion of the hydroxy amide into an oxazoline ring.

Functionalization of the hydroxyl group: Conversion of the original hydroxyl group into a diphenylphosphine (B32561) group.

The resulting ligand would possess a unique steric and electronic profile due to the bulky 4,4-dimethylpentyl group, which could lead to high enantioselectivity in catalytic applications.

The following table summarizes potential ligand classes that could be derived from this chiral precursor:

| Ligand Class | Key Functional Groups | Potential Metal Coordination | Example Asymmetric Reaction |

| Chiral Phosphines | PPh₂ | Rh, Ru, Pd, Ir | Asymmetric Hydrogenation |

| Chiral Oxazolines | N, O | Cu, Pd | Asymmetric Allylic Alkylation |

| Chiral Diols | OH, OH | Ti, B | Asymmetric Aldol (B89426) Reactions |

While the full potential of this compound in these non-pharmaceutical applications is still being explored, its structural characteristics and the foundational principles of asymmetric synthesis strongly suggest its utility as a versatile chiral precursor. Further research into its application in the synthesis of fine and specialty chemicals and the development of novel catalytic systems is warranted.

Advanced Analytical and Spectroscopic Characterization of Stereoisomers

Chromatographic Techniques for Enantiomeric and Diastereomeric Separation

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the formation of transient diastereomeric complexes. This is achieved using a chiral environment, most commonly a chiral stationary phase (CSP) in chromatographic methods.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analytical and preparative separation of enantiomers. Polysaccharide-based CSPs, particularly derivatives of cellulose (B213188) and amylose (B160209), are widely recognized for their broad applicability and excellent enantioselective capabilities for a variety of chiral compounds, including β-hydroxy esters.

For the enantiomeric separation of ethyl 3-hydroxy-4,4-dimethylpentanoate, a column such as an amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak® IA) would be a suitable choice. The chiral recognition mechanism of these polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure. The hydroxyl and carbonyl groups of the analyte are key interaction points with the carbamate (B1207046) groups on the CSP.

A typical analytical method would employ a normal-phase mobile system, which often provides better selectivity for this class of compounds. The separation conditions can be systematically optimized by varying the mobile phase composition and temperature to achieve baseline resolution.

Table 1: Illustrative Chiral HPLC Method for the Separation of Ethyl 3-hydroxy-4,4-dimethylpentanoate Enantiomers

| Parameter | Condition |

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Expected Elution | Baseline separation of (R) and (S) enantiomers |

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds like ethyl 3-hydroxy-4,4-dimethylpentanoate, chiral Gas Chromatography (GC) offers a high-resolution separation method. Derivatized cyclodextrins are the most common and effective CSPs for capillary GC columns. These toroidal oligosaccharides possess a chiral cavity, and their derivatized hydroxyl groups at the rim provide multiple stereoselective interaction points.

A frequently used CSP for such separations is a derivative of β-cyclodextrin, for example, heptakis(2,3-di-O-acetyl-6-O-TBDMS)-β-cyclodextrin. The separation mechanism relies on the differential inclusion of the enantiomers into the cyclodextrin (B1172386) cavity and interactions with the derivatized rim. The temperature of the GC oven is a critical parameter for optimizing selectivity; lower temperatures generally lead to better separation but longer analysis times.

Table 2: Representative Chiral GC Method for the Separation of Ethyl 3-hydroxy-4,4-dimethylpentanoate Enantiomers

| Parameter | Condition |

| Column | Fused silica capillary column with a derivatized β-cyclodextrin CSP |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen, constant flow |

| Oven Program | Isothermal at 120 °C or a slow ramp (e.g., 2 °C/min) |

| Injector | Split/Splitless, 250 °C |

| Detector | Flame Ionization Detector (FID), 250 °C |

| Expected Outcome | Two well-resolved peaks corresponding to the (R) and (S) enantiomers |

Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed and reduced organic solvent consumption. SFC utilizes a supercritical fluid, typically carbon dioxide, as the main mobile phase component, often with a small amount of an organic modifier like an alcohol. The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. For ethyl 3-hydroxy-4,4-dimethylpentanoate, an amylose-based column with a CO₂/methanol mobile phase would likely provide rapid and efficient enantioseparation. The low viscosity and high diffusivity of the supercritical mobile phase allow for higher flow rates without a significant loss of efficiency, leading to shorter analysis times.

Capillary Electrophoresis (CE) is another high-efficiency technique for chiral separations. In CE, separation is achieved based on the differential migration of analytes in an electric field. For chiral separations, a chiral selector is added to the background electrolyte. Cyclodextrins are the most commonly used chiral selectors in CE. The enantiomers of a neutral compound like ethyl 3-hydroxy-4,4-dimethylpentanoate can be separated by forming transient, charged inclusion complexes with a charged cyclodextrin derivative, which then migrate at different velocities.

Spectroscopic Methods for Stereochemical Confirmation

While chromatographic techniques are essential for separating stereoisomers, spectroscopic methods are indispensable for confirming their absolute configuration and determining enantiomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., using chiral shift reagents)

In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral auxiliary, it is possible to induce diastereomeric environments that lead to distinguishable NMR signals for the two enantiomers. Chiral Lanthanide Shift Reagents (LSRs), such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), are paramagnetic complexes that can coordinate to Lewis basic sites in the analyte, such as the hydroxyl and carbonyl oxygen atoms of ethyl 3-hydroxy-4,4-dimethylpentanoate.

Upon formation of the transient diastereomeric complexes between the enantiomers and the chiral LSR, the protons near the coordination site experience different induced magnetic fields. This results in the splitting of formerly equivalent signals into two distinct signals (or sets of signals), one for each enantiomer. The protons closest to the chiral center and the coordinating groups (e.g., the proton at C3 and the methylene (B1212753) protons of the ethyl group) are typically most affected. The ratio of the integrals of these separated signals provides a direct and accurate measure of the enantiomeric excess (ee).

Table 3: Expected ¹H-NMR Signal Splitting for Ethyl 3-hydroxy-4,4-dimethylpentanoate Enantiomers with a Chiral Shift Reagent

| Proton | Expected Observation without LSR | Expected Observation with Eu(hfc)₃ |

| -CH(OH)- | One signal (multiplet) | Two separated signals (multiplets) |

| -O-CH₂-CH₃ | One signal (quartet) | Two separated signals (quartets) |

| -C(CH₃)₃ | One signal (singlet) | Potential for two closely spaced singlets |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical techniques measure the differential interaction of chiral molecules with left and right circularly polarized light and are fundamental for determining the absolute configuration of enantiomers.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light (Δε = εL - εR) as a function of wavelength. A CD spectrum is obtained only for chiral molecules containing a chromophore. In ethyl 3-hydroxy-4,4-dimethylpentanoate, the ester carbonyl group acts as a chromophore, which exhibits a weak n → π* electronic transition around 210-220 nm. This transition will give rise to a Cotton effect in the CD spectrum. According to empirical rules for β-hydroxy esters, the sign of the Cotton effect can often be correlated with the absolute configuration at the chiral center. The (S) and (R) enantiomers are expected to show mirror-image CD spectra, with Cotton effects of equal magnitude but opposite signs. For instance, the (S)-enantiomer might exhibit a positive Cotton effect, while the (R)-enantiomer would show a negative one.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. An ORD curve for a chiral molecule will show a characteristic pattern, known as a Cotton effect, in the region of a chromophore's absorption band. For ethyl 3-hydroxy-4,4-dimethylpentanoate, a plain curve would be observed at wavelengths far from the carbonyl absorption. However, as the wavelength approaches the n → π* transition, a Cotton effect curve (a peak and a trough) would be observed. Similar to CD, the shape and sign of the Cotton effect in the ORD spectrum are characteristic of the stereochemistry, and the two enantiomers will produce mirror-image ORD curves.

Mass Spectrometry Techniques for Compound Purity and Identification Confirmation

Mass spectrometry (MS) stands as a cornerstone analytical technique for the unambiguous identification and purity assessment of synthesized chemical compounds. When coupled with chromatographic methods like Gas Chromatography (GC-MS), it provides exceptional sensitivity and specificity, enabling both the confirmation of a target molecule's identity and the detection of potential impurities. For a chiral molecule such as (S)-ethyl 3-hydroxy-4,4-dimethylpentanoate, mass spectrometry is instrumental in verifying the molecular weight and elucidating key structural features through controlled fragmentation analysis.

The initial step in the mass spectrometric analysis involves the ionization of the molecule, followed by the separation of ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a distinct fingerprint of the compound, characterized by the molecular ion peak and a series of fragment ion peaks.

Molecular Ion Confirmation

The primary confirmation of the compound's identity is achieved by observing the molecular ion peak ([M]⁺) or related adducts (e.g., [M+H]⁺, [M+Na]⁺). For this compound, the molecular formula is C9H18O3. nih.gov This corresponds to a specific molecular weight that can be precisely measured by high-resolution mass spectrometry (HRMS), allowing for the confirmation of the elemental composition. The presence of a peak corresponding to this mass is a critical piece of evidence for successful synthesis.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C9H18O3 | nih.gov |

| Molecular Weight (g/mol) | 174.24 | nih.gov |

| Exact Mass (Da) | 174.1256 | nih.gov |

Fragmentation Analysis for Structural Elucidation

Beyond confirming the molecular weight, mass spectrometry provides significant structural information through the analysis of fragmentation patterns. In electron ionization (EI) mode, typically used in GC-MS, the high-energy electrons cause the molecular ion to break apart in predictable ways. The fragmentation of this compound is dictated by the functional groups present: an ethyl ester, a secondary alcohol, and a bulky tert-butyl group.

Common fragmentation pathways for esters and alcohols include α-cleavage (cleavage of the bond adjacent to an oxygen atom) and the loss of stable neutral molecules. imreblank.chdocbrown.info For this compound, a prominent fragmentation is the α-cleavage adjacent to the hydroxyl-bearing carbon, leading to the loss of the large and stable tert-butyl radical (•C(CH3)3). This results in a significant fragment ion at m/z 117. Another characteristic fragmentation is the loss of the ethoxy group (•OCH2CH3) from the ester moiety, yielding a fragment at m/z 129.

The analysis of these specific fragments allows chemists to piece together the compound's structure, confirming the connectivity of the atoms. The relative abundance of these fragments creates a unique spectral fingerprint that can be used to distinguish it from isomers and related compounds.

| m/z | Proposed Fragment Ion / Neutral Loss | Structural Origin |

|---|---|---|

| 174 | [C9H18O3]⁺ (Molecular Ion) | Parent Molecule |

| 159 | [M - CH3]⁺ | Loss of a methyl radical |

| 129 | [M - OC2H5]⁺ | α-cleavage at ester group (loss of ethoxy radical) |

| 117 | [M - C4H9]⁺ | α-cleavage at alcohol (loss of tert-butyl radical) |

| 101 | [C5H9O2]⁺ | Cleavage between C3 and C4 |

| 88 | [CH2COOC2H5]⁺ | Cleavage between C2 and C3 |

| 57 | [C4H9]⁺ | tert-butyl cation |

Purity Assessment using GC-MS

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a powerful method for assessing compound purity. jmchemsci.comjmaterenvironsci.com In a GC-MS analysis, the sample is first vaporized and passed through a long capillary column. Different compounds in the sample travel through the column at different rates based on their volatility and interaction with the column's stationary phase. This separates the target compound from any starting materials, byproducts, or residual solvents. As each compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for it.

A typical GC-MS result for a pure sample of this compound would show a single major peak in the gas chromatogram at a specific retention time. The mass spectrum corresponding to this peak would match the expected molecular ion and fragmentation pattern of the target compound. The presence of other peaks in the chromatogram would indicate impurities, which can then be identified or tentatively characterized by their own mass spectra. The area under each peak is proportional to the amount of the compound present, allowing for a quantitative or semi-quantitative assessment of purity.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Conformational Analysis of (S)-ethyl 3-hydroxy-4,4-dimethylpentanoate

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of a molecule and its influence on physical and chemical properties. These studies typically involve computational methods to identify stable conformers and the energy barriers between them.

Despite the importance of such analyses, a specific study detailing the molecular modeling and conformational analysis of this compound could not be identified. Consequently, no data tables of conformational energies or dihedral angles for this specific molecule are available in the literature.

Quantum Chemical Calculations of Stereoselectivity in Synthetic Pathways

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions and predicting their stereochemical outcomes. For the synthesis of a chiral molecule like this compound, these calculations could provide deep insights into the transition states that govern the stereoselectivity of various synthetic routes.

However, a search for research applying quantum chemical calculations to understand the stereoselectivity in the synthesis of this compound did not yield any specific studies. As a result, there are no published computational findings or data tables that detail the energetic profiles of diastereomeric transition states leading to this product.

In Silico Design of Chiral Catalysts for this compound Synthesis

In silico design of chiral catalysts represents a modern approach to developing efficient and selective synthetic methodologies. This involves using computational screening and modeling to identify promising catalyst structures for a target transformation, such as the asymmetric synthesis of this compound.

A review of the literature did not uncover any studies focused on the in silico design of chiral catalysts specifically for the synthesis of this compound. Therefore, there are no research findings or data tables to present regarding computationally designed catalysts, their predicted efficacy, or selectivity for this particular synthesis.

Future Perspectives and Emerging Research Avenues

Innovative Stereoselective Synthetic Methodologies

The synthesis of enantiomerically pure β-hydroxy esters like (S)-ethyl 3-hydroxy-4,4-dimethylpentanoate is a critical challenge in organic chemistry. mdpi.com Future research is intensely focused on developing more efficient, selective, and scalable stereoselective synthetic methods.

One of the most promising areas is the advancement of asymmetric hydrogenation of the corresponding β-keto ester, ethyl 4,4-dimethyl-3-oxopentanoate. While established catalysts like Ruthenium-BINAP complexes have been successful, innovation is geared towards creating catalysts that offer higher turnover numbers, operate under milder conditions (lower pressure and temperature), and are more tolerant of various functional groups. Dynamic kinetic resolution (DKR), which combines rapid racemization of the starting material with a stereoselective reaction, is a particularly powerful strategy being refined to convert the entire racemic starting material into the desired single enantiomer with theoretical yields approaching 100%.

Biocatalysis represents another major frontier. The use of whole-cell systems or isolated enzymes (ketoreductases or dehydrogenases) offers unparalleled stereoselectivity under mild, aqueous conditions. nih.gov Future work involves enzyme engineering and directed evolution to create novel biocatalysts with enhanced stability, broader substrate scope, and improved activity towards sterically demanding substrates like ethyl 4,4-dimethyl-3-oxopentanoate. nih.gov Developing self-sufficient heterogeneous biocatalysts, where the enzyme and necessary cofactors are co-immobilized, is a key goal to improve reusability and simplify downstream processing, making these green methodologies more economically viable for industrial-scale production. rsc.org

The table below compares key aspects of emerging chemocatalytic and biocatalytic approaches.

| Methodology | Catalyst/Enzyme Example | Key Advantages | Emerging Research Focus |

| Asymmetric Hydrogenation (DKR) | Ruthenium-DIPSkewphos/Diamine Complexes | High yields (>95%), excellent enantioselectivity (>99% ee), broad applicability. | Development of non-precious metal catalysts (e.g., iron, cobalt); catalyst immobilization for easier recovery. |

| Biocatalytic Reduction | Engineered Ketoreductases (KREDs) | Extremely high enantioselectivity (>99.9% ee), mild reaction conditions (ambient temp/pressure, neutral pH), environmentally benign (water as solvent). | Improving enzyme stability and tolerance to high substrate concentrations; creating efficient cofactor regeneration systems. |

| Chemoenzymatic Synthesis | Lipase-catalyzed resolution combined with chemical reduction | High optical purity of products; complementary to other methods. researchgate.net | Integration into one-pot or flow processes; discovery of more robust and versatile enzymes. |

Expanding the Scope of Non-Pharmaceutical Applications

While its primary role has been in pharmaceutical synthesis, the unique stereochemistry of this compound makes it a valuable chiral building block with potential applications in other sectors of the chemical industry. wiley.com

In the flavors and fragrances industry, chirality is paramount, as different enantiomers of the same compound can have drastically different scents and tastes. researchgate.netleffingwell.commusechem.com The chiral hydroxyl and ester functionalities of this molecule could be elaborated to synthesize novel, high-value fragrance and flavor ingredients. Its structure could serve as a precursor to complex terpenoids or other natural products that possess unique organoleptic properties. mdpi.com

The field of agrochemicals is another promising area. researchgate.net Modern pesticides and herbicides are increasingly developed as single enantiomers to enhance efficacy and reduce environmental impact by eliminating the inactive or potentially harmful isomer. musechem.com The (S)-3-hydroxy ester moiety could be incorporated into new active ingredients, potentially leading to more selective and biodegradable crop protection agents.

Furthermore, there is growing interest in using chiral synthons for the development of advanced materials and polymers . The stereocenter can be used to control the microstructure of polymers, influencing properties such as thermal stability, biodegradability, and mechanical strength. For instance, it could be a monomer for producing specialty biodegradable polyesters, like polyhydroxyalkanoates (PHAs), with tailored properties for applications in biocompatible materials or sustainable packaging. mdpi.com

Integration with Sustainable Chemistry Principles and Process Intensification

The future of chemical manufacturing is inextricably linked to the principles of green chemistry and process intensification. Research into the production of this compound is actively embracing this shift to develop processes that are not only efficient but also environmentally responsible and safer.

A key focus is the adoption of green chemistry metrics to evaluate and optimize synthetic routes. Metrics such as Process Mass Intensity (PMI) and E-Factor (Environmental Factor) are being used to quantify the waste generated per kilogram of product. The goal is to design syntheses that minimize solvent use, reduce the number of steps, and maximize atom economy. The use of biocatalysis in aqueous media is a prime example of a green approach that can dramatically lower the PMI compared to traditional organic solvent-based syntheses.

Process intensification , particularly through the adoption of continuous flow chemistry , is set to revolutionize the synthesis of this and other fine chemicals. Flow reactors offer superior control over reaction parameters like temperature and pressure, leading to improved yields and selectivity. rsc.org They also enable the safe handling of hazardous reagents and reactions by minimizing the volume of material reacting at any given time. For stereoselective synthesis, immobilizing chiral catalysts or enzymes in packed-bed reactors allows for their continuous reuse, significantly reducing costs and waste. rsc.org This approach facilitates the seamless integration of reaction, separation, and purification steps, leading to a more streamlined and efficient manufacturing process.

The table below illustrates the potential improvements offered by integrating sustainable principles and process intensification.

| Parameter | Traditional Batch Synthesis | Intensified Flow Synthesis |

| Solvent Usage | High (often chlorinated solvents) | Minimized (or use of greener solvents like 2-propanol) |

| Process Mass Intensity (PMI) | High (e.g., >100 kg waste/kg product) | Significantly Lower (target <25 kg waste/kg product) |

| Safety | Higher risk due to large volumes of reagents | Inherently safer due to small reactor volumes |

| Catalyst/Enzyme Use | Often stoichiometric or difficult to recycle | Immobilized for continuous reuse, improving lifecycle |

| Process Control | Limited control over exotherms and mixing | Precise control over temperature, pressure, and residence time |

| Scalability | Difficult and non-linear | Straightforward "scaling-out" by running reactors in parallel |

By focusing on these emerging research avenues, the scientific community aims to transform the production and application of this compound, ensuring its continued relevance as a valuable chiral chemical in a more sustainable and diverse chemical industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.